Lupiwighteone

Vue d'ensemble

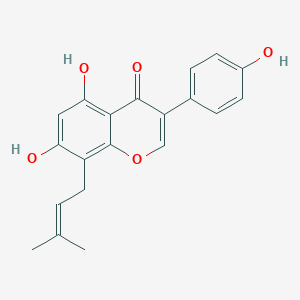

Description

La lupiwighteone est un composé d'isoflavone présent dans diverses plantes sauvages, notamment les racines du lupin jaune (Lupinus luteus). Elle est connue pour ses propriétés antioxydantes, antimicrobiennes et anticancéreuses . La structure chimique de la this compound comprend un groupe prényle en position C-8 du squelette d'isoflavone, ce qui contribue à ses activités biologiques uniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La lupiwighteone peut être synthétisée par prénylation de la génistéine, une isoflavone, à l'aide d'enzymes prényltransférases. La réaction implique généralement l'utilisation de diphosphate de diméthylallyle comme donneur de prényle . Les conditions de réaction comprennent le maintien d'un pH et d'une température appropriés pour garantir l'activité enzymatique.

Méthodes de production industrielle : La production industrielle de this compound implique l'extraction à partir de sources végétales, en particulier les racines du lupin jaune. Le processus d'extraction comprend l'extraction par solvant suivie d'une purification par des techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La lupiwighteone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des quinones et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés dihydro correspondants.

Substitution : Les réactions de substitution peuvent avoir lieu au niveau des groupes hydroxyle, conduisant à la formation d'éthers et d'esters.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans des conditions basiques ou acides.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, tels que des éthers, des esters et des quinones .

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme précurseur pour synthétiser d'autres composés bioactifs.

Biologie : Étudié pour son rôle dans les mécanismes de défense des plantes et les interactions avec les agents pathogènes microbiens.

Industrie : Utilisation potentielle dans le développement de pesticides naturels et d'agents antimicrobiens.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité anticancéreuse : Induit l'apoptose dans les cellules cancéreuses en inhibant la voie PI3K/Akt/mTOR.

Activité antimicrobienne : Perturbe les membranes cellulaires microbiennes et inhibe les enzymes essentielles, entraînant la mort des cellules microbiennes.

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action

Lupiwighteone has been studied for its potential as an anticancer agent. Research indicates that it induces cell cycle arrest and apoptosis in various cancer cell lines, including neuroblastoma (SH-SY5Y) and prostate cancer (DU-145) cells. The compound's anticancer effects are attributed to several mechanisms:

- Cell Cycle Arrest : this compound induces G2/M phase arrest by downregulating cyclins B1/D1 and cyclin-dependent kinases (CDK) 1/2/4/6, leading to inhibited cell proliferation .

- Apoptosis Induction : It promotes apoptosis through the mitochondrial pathway, increasing the expression of pro-apoptotic proteins such as Bax and cytochrome c while decreasing anti-apoptotic proteins like Bcl-2 .

- Reactive Oxygen Species Generation : The compound increases intracellular reactive oxygen species (ROS), which are critical in mediating oxidative stress and triggering apoptotic pathways .

Case Studies

- Neuroblastoma Cells : In a study involving SH-SY5Y cells, treatment with this compound resulted in significant growth inhibition and apoptosis, providing a scientific basis for its use in cancer prevention .

- Prostate Cancer Cells : In DU-145 cells, this compound demonstrated cytotoxic effects and antiangiogenic properties, inhibiting cell growth in a concentration-dependent manner .

- Multidrug Resistance Reversal : Recent research highlighted this compound's ability to reverse multidrug resistance (MDR) in leukemia cells (K562/ADR). The study found that it could enhance the efficacy of adriamycin by downregulating drug-resistant proteins and inducing autophagy .

Antioxidant and Antimicrobial Activities

This compound also exhibits significant antioxidant properties, which contribute to its protective effects against cellular damage. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells . Additionally, its antimicrobial activity has been noted against various pathogens, although specific mechanisms remain under investigation.

Potential Applications in Drug Development

Given its diverse biological activities, this compound is being explored for potential applications in drug development:

- Combination Therapies : Its ability to enhance the effects of existing chemotherapeutic agents suggests potential for combination therapies in cancer treatment.

- Natural Product Drug Design : As a natural isoflavone, this compound serves as a promising lead compound for the development of new drugs targeting cancer and other diseases.

Summary Table of Applications

Mécanisme D'action

Lupiwighteone exerts its effects through various molecular targets and pathways:

Anticancer Activity: Induces apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway.

Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.

Comparaison Avec Des Composés Similaires

La lupiwighteone est unique en raison de son groupe prényle en position C-8, qui améliore ses activités biologiques. Les composés similaires comprennent :

Wighteone : Une autre isoflavone prénylée avec des propriétés antimicrobiennes similaires.

Génistéine : Une isoflavone non prénylée ayant des propriétés antioxydantes et anticancéreuses.

Derrone : Une isoflavone prénylée avec des propriétés anticancéreuses similaires.

La this compound se distingue par ses puissantes activités anticancéreuses et antimicrobiennes, ce qui en fait un composé précieux pour des recherches plus approfondies et des applications thérapeutiques potentielles .

Activité Biologique

Lupiwighteone (Lup) is a natural isoflavone predominantly found in the root of Glycyrrhiza glabra and other plants. This compound has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, with a focus on its mechanisms of action, efficacy against various cancer types, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the chemical formula and features a prenyl group at the C-8 position. The structural configuration is crucial for its biological activity, particularly its interaction with cellular pathways involved in cancer progression and resistance.

Research indicates that this compound exhibits significant anticancer properties through various mechanisms:

- Induction of Apoptosis : Lup has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and Caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : Studies demonstrate that Lup can cause cell cycle arrest in multiple cancer cell lines, including prostate carcinoma (DU-145) and neuroblastoma (SH-SY5Y). This arrest is associated with alterations in cell cycle regulatory proteins .

- Anti-Angiogenesis : this compound has been reported to inhibit angiogenesis, which is critical for tumor growth and metastasis. This effect was observed in human umbilical vein endothelial cells (HUVEC) where Lup reduced cell proliferation in a concentration-dependent manner .

- Overcoming Drug Resistance : Notably, Lup has shown potential in reversing multidrug resistance (MDR) in cancer cells. In studies involving adriamycin-resistant leukemia K562 cells, Lup enhanced apoptosis and decreased the IC50 values for adriamycin, indicating its ability to sensitize resistant cancer cells to chemotherapy .

Antimicrobial Activity

While primarily recognized for its anticancer effects, this compound also exhibits antimicrobial properties. However, studies suggest that its effectiveness may vary based on structural modifications:

- Antibacterial Activity : Research indicates that while this compound itself showed limited antibacterial activity against certain strains, its derivatives or closely related compounds might possess enhanced effects . For instance, wighteone (a related compound with a prenyl group at C-6) demonstrated significant antibacterial activity compared to Lup .

Antioxidant Properties

This compound's antioxidant capabilities are attributed to its ability to scavenge reactive oxygen species (ROS). This property not only contributes to its anticancer effects but also supports cellular health by mitigating oxidative stress . The antioxidant activity is particularly relevant in preventing cellular damage associated with cancer progression.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Prostate Cancer : In a study examining prostate cancer cells, this compound was found to significantly inhibit cell growth and induce apoptosis through mitochondrial pathways. The study highlighted its potential as a therapeutic agent against prostate cancer .

- Neuroblastoma : Research focused on neuroblastoma cells demonstrated that Lup could activate the Nrf2/ARE pathway, promoting antioxidant responses while inducing apoptosis and cell cycle arrest .

Propriétés

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17(23)18-19(24)15(10-25-20(14)18)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCCASGFIOIXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601132953 | |

| Record name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104691-86-3 | |

| Record name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104691-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lupiwighteone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5W46B3BUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lupiwighteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Lupiwighteone and where is it found?

A1: this compound is a prenylated isoflavone, a type of naturally occurring compound found in various plant species. It has been identified in plants like Glycyrrhiza glabra (licorice), various Lupinus species (lupins), and Lotus pedunculatus. [, ]

Q2: What are the reported biological activities of this compound?

A2: this compound has demonstrated potential in various biological assays. Studies indicate it possesses antioxidant and antimicrobial properties. [] Importantly, research suggests it may have antitumor activity, specifically demonstrating cytotoxic effects against human prostate carcinoma cells (DU-145). []

Q3: How does this compound exert its antitumor effects?

A3: Research suggests that this compound targets multiple pathways in DU-145 prostate cancer cells. It appears to induce cell cycle arrest and apoptosis, which is programmed cell death. [] This is supported by evidence of mitochondrial membrane potential loss and increased intracellular reactive oxygen species (ROS) levels upon this compound treatment. []

Q4: Are there any molecular targets of this compound identified in antitumor studies?

A4: Yes, this compound treatment in DU-145 cells has been linked to altered protein expression. It appears to upregulate pro-apoptotic proteins like Bax, cytochrome c, caspase-3, and PARP-1. [] Concurrently, it downregulates anti-apoptotic protein Bcl-2 and proteins involved in cell survival and growth, such as procaspase-9 and p-Akt. [] These findings point towards a mechanism involving the intrinsic apoptotic pathway.

Q5: Does this compound impact angiogenesis?

A5: Preliminary evidence suggests that this compound might possess antiangiogenic properties. In vitro studies using human umbilical vein endothelial cells (HUVECs) show that this compound inhibits their growth. [] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, implying this compound's potential to suppress tumor development through multiple mechanisms.

Q6: What is the chemical structure of this compound?

A6: this compound is a prenylated isoflavone, meaning it has an isoflavone core structure with an additional prenyl group attached. Its chemical name is 5,7,4'-trihydroxy-8-(3,3-dimethylallyl)isoflavone. []

Q7: What are some of the methods used to synthesize this compound?

A7: this compound has been chemically synthesized using various methods. One approach involves a palladium-catalyzed coupling reaction to introduce the prenyl group to the isoflavone core, followed by catalytic hydrogenation and dehydration steps. [, ] Another method utilizes a para-Claisen–Cope rearrangement as a key step in the synthesis. [, ]

Q8: What other compounds are often found alongside this compound in plant extracts?

A8: this compound is frequently found alongside other isoflavones and flavonoids in plants. These include compounds like wighteone, luteone, genistein, formononetin, and various others, depending on the specific plant species. [, , ] Additionally, triterpenoids, steroids, and other classes of natural products may also be present.

Q9: Are there any analytical techniques used to identify and quantify this compound?

A9: Spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed to characterize and confirm the structure of this compound. [, ] High-performance liquid chromatography (HPLC) coupled with UV detection or MS is a standard technique for quantification, particularly in complex mixtures like plant extracts. [, ]

Q10: Has this compound been tested in any animal models of disease?

A10: While specific studies on this compound's effects in animal models are limited in the provided literature, one study using a mouse model of ischemic stroke showed that a traditional Chinese medicine formulation containing this compound reduced cerebral infarction volume. [] This suggests potential neuroprotective effects, but further research is needed to confirm this and explore its mechanism of action.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.